molecular formula C18H13F3N2O B11481818 2,2,2-trifluoro-N-[2-(4-methylquinolin-2-yl)phenyl]acetamide

2,2,2-trifluoro-N-[2-(4-methylquinolin-2-yl)phenyl]acetamide

Cat. No.: B11481818
M. Wt: 330.3 g/mol
InChI Key: GEJLBAACDVTWOF-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-[2-(4-methylquinolin-2-yl)phenyl]acetamide is an organic compound characterized by the presence of trifluoromethyl and quinoline groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-[2-(4-methylquinolin-2-yl)phenyl]acetamide typically involves the reaction of 2-(4-methylquinolin-2-yl)aniline with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine to neutralize the acidic by-products. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-[2-(4-methylquinolin-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted acetamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2,2-Trifluoro-N-[2-(4-methylquinolin-2-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing quinoline and trifluoromethyl groups.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-[2-(4-methylquinolin-2-yl)phenyl]acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, potentially disrupting cellular processes. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide: Similar structure but with a methoxy group instead of a quinoline moiety.

    2,2,2-Trifluoro-N-(2-nitrophenyl)acetamide: Contains a nitro group, leading to different chemical and biological properties.

    2,2,2-Trifluoro-N-(4-methylphenyl)acetamide: Lacks the quinoline ring, resulting in different reactivity and applications.

Uniqueness

2,2,2-Trifluoro-N-[2-(4-methylquinolin-2-yl)phenyl]acetamide is unique due to the presence of both trifluoromethyl and quinoline groups, which confer distinct chemical properties and potential applications. The combination of these functional groups makes it a valuable compound for research in various scientific fields.

Properties

Molecular Formula

C18H13F3N2O

Molecular Weight

330.3 g/mol

IUPAC Name

2,2,2-trifluoro-N-[2-(4-methylquinolin-2-yl)phenyl]acetamide

InChI

InChI=1S/C18H13F3N2O/c1-11-10-16(22-14-8-4-2-6-12(11)14)13-7-3-5-9-15(13)23-17(24)18(19,20)21/h2-10H,1H3,(H,23,24)

InChI Key

GEJLBAACDVTWOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)C3=CC=CC=C3NC(=O)C(F)(F)F

Origin of Product

United States

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